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Introduction

Cyclophilin K (CypK), also known as Peptidyl-prolyl cis-trans isomerase K (PPIK), is a member

of the cyclophilin family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity.

These enzymes are involved in a variety of cellular processes, including protein folding, protein

trafficking, and signal transduction. Emerging evidence suggests the involvement of

cyclophilins in various diseases, including cancer, making them attractive targets for drug

development. This document provides a detailed protocol for the immunoprecipitation of

endogenous CypK from mammalian cell lysates, a crucial technique for studying its protein-

protein interactions, post-translational modifications, and cellular functions.
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Reagent/Component
Recommended Starting
Concentration/Amount

Notes

Cell Lysate

Total Protein Concentration 1 - 2 mg/mL

Optimal concentration may

vary depending on CypK

expression levels in the

chosen cell line.

Volume per

Immunoprecipitation
500 µL - 1 mL

Primary Antibody

Anti-CypK Antibody
Vendor-recommended dilution

for IP (typically 1-5 µg per IP)

It is critical to use an antibody

validated for

immunoprecipitation. If not

available, validation is

required.

Isotype Control Antibody
Same concentration as the

primary antibody

Use a non-specific IgG from

the same host species and of

the same isotype as the

primary antibody.

Protein A/G Beads

Bead Slurry (50%) 20 - 30 µL per IP

The choice between Protein A,

Protein G, or a combination

depends on the host species

and isotype of the primary

antibody.

Buffers

Lysis Buffer (e.g., RIPA or NP-

40)
See Protocol Section

The choice of lysis buffer is

critical and should be

optimized to ensure efficient

protein extraction while

preserving protein-protein

interactions.
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Wash Buffer See Protocol Section
Multiple washes are essential

to reduce non-specific binding.

Elution Buffer See Protocol Section

The choice of elution buffer

depends on the downstream

application (e.g., denaturing for

Western Blot vs. non-

denaturing for activity assays).

Experimental Protocols
This protocol is designed for the immunoprecipitation of endogenous CypK from cultured

mammalian cells. Optimization may be required for specific cell types and experimental goals.

Materials and Reagents
Cell Culture: Mammalian cell line expressing CypK (e.g., various cancer cell lines often

overexpress cyclophilins).

Antibodies:

Primary antibody: Rabbit or mouse anti-CypK (PPIK) antibody validated for

immunoprecipitation.

Isotype control: Normal rabbit or mouse IgG.

Beads: Protein A/G magnetic beads or agarose beads.

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold.

Lysis Buffer (Choose one, optimization may be required):

RIPA Lysis Buffer (for robust lysis): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40,

0.5% sodium deoxycholate, 0.1% SDS.
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NP-40 Lysis Buffer (milder, for preserving interactions): 50 mM Tris-HCl (pH 8.0), 150

mM NaCl, 1% NP-40.[1]

Protease and Phosphatase Inhibitor Cocktail (100X): Add to lysis buffer immediately

before use.

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors, or a buffer with

lower detergent concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

Elution Buffer (Choose one):

1X SDS-PAGE Sample Buffer (for Western Blot): 62.5 mM Tris-HCl (pH 6.8), 2% SDS,

10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue.

Glycine-HCl Buffer (for native elution): 0.1 M Glycine-HCl, pH 2.5-3.0. Neutralize eluate

with 1M Tris-HCl, pH 8.5.

Equipment:

Microcentrifuge.

Vortexer.

End-over-end rotator.

Magnetic rack (for magnetic beads).

Sonicator (optional).

Apparatus for SDS-PAGE and Western Blotting.

Procedure
1. Cell Lysis

Culture cells to 80-90% confluency in a 10 cm dish.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Add 1 mL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to

the dish.

Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

(Optional) Sonicate the lysate briefly on ice to shear DNA and improve protein solubilization.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

or Bradford). Adjust the concentration to 1-2 mg/mL with lysis buffer.

2. Pre-clearing the Lysate (Optional but Recommended)

To the cleared lysate, add 20 µL of Protein A/G bead slurry.

Incubate on an end-over-end rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

Carefully transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to

reduce non-specific binding of proteins to the beads.

3. Immunoprecipitation

To 500 µL - 1 mL of pre-cleared lysate, add the appropriate amount of anti-CypK primary

antibody (e.g., 1-5 µg).

For the negative control, add the same amount of isotype control IgG to a separate tube of

pre-cleared lysate.

Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at

4°C.
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Add 30 µL of Protein A/G bead slurry to each tube.

Incubate on an end-over-end rotator for 1-2 hours at 4°C.

4. Washing

Pellet the beads by centrifugation or using a magnetic rack.

Carefully remove and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold wash buffer.

Incubate on an end-over-end rotator for 5 minutes at 4°C.

Pellet the beads and discard the supernatant.

Repeat the wash steps two more times for a total of three washes. For the final wash, use a

fresh microcentrifuge tube to minimize contamination.

5. Elution

For Western Blot Analysis (Denaturing Elution):

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.

Pellet the beads by centrifugation.

The supernatant contains the immunoprecipitated CypK.

For Functional Assays (Non-denaturing Elution):

After the final wash, remove all supernatant.

Add 50-100 µL of Glycine-HCl buffer to the beads and incubate for 5-10 minutes at room

temperature with gentle agitation.
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Pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 5-

10 µL of 1M Tris-HCl, pH 8.5 to neutralize the pH.

Repeat the elution step and pool the eluates.

6. Analysis

Western Blotting:

Load the eluted samples, along with a sample of the input lysate and the negative control

IP, onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against CypK to confirm successful

immunoprecipitation. The expected molecular weight of human CypK (PPIK) is

approximately 20 kDa.

To identify interacting partners, probe the membrane with antibodies against suspected

interacting proteins.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15542129?utm_src=pdf-body
https://www.benchchem.com/product/b15542129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate Preparation

Immunoprecipitation

Washing & Elution

Downstream Analysis

1. Cell Culture

2. Cell Lysis
(RIPA or NP-40 Buffer)

Wash with PBS

3. Centrifugation

Cleared Lysate

Collect Supernatant

4. Pre-clearing with Beads
(Optional)

5. Add Anti-CypK Antibody

6. Add Protein A/G Beads

Incubate & Rotate

7. Wash Beads (3x)

8. Elution

9. Downstream Analysis

Western Blot Mass Spectrometry Enzyme Activity Assay

Click to download full resolution via product page

Caption: Workflow for the immunoprecipitation of Cyclophilin K (CypK).
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Caption: Hypothetical signaling pathway involving CypK and an interacting partner.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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